4-(1,3-Dioxolan-2-yl)-1,3-thiazole-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1,3-Dioxolan-2-yl)-1,3-thiazole-2-carbonitrile is a heterocyclic compound that features both a dioxolane and a thiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Dioxolan-2-yl)-1,3-thiazole-2-carbonitrile typically involves the reaction of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole with suitable nucleophiles.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1,3-Dioxolan-2-yl)-1,3-thiazole-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, especially at the bromine-substituted position.
Common Reagents and Conditions
Lithium diisopropylamide (LDA): Used for lithiation reactions.
Potassium permanganate (KMnO4): Used for oxidation reactions.
Lithium aluminum hydride (LiAlH4): Used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
4-(1,3-Dioxolan-2-yl)-1,3-thiazole-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 4-(1,3-Dioxolan-2-yl)-1,3-thiazole-2-carbonitrile is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its thiazole ring. The dioxolane ring may also play a role in stabilizing the compound and enhancing its binding affinity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dioxolane: A simpler compound with similar structural features but lacking the thiazole ring.
1,3-Thiazole: A compound with the thiazole ring but without the dioxolane moiety.
Uniqueness
4-(1,3-Dioxolan-2-yl)-1,3-thiazole-2-carbonitrile is unique due to the combination of the dioxolane and thiazole rings, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C7H6N2O2S |
---|---|
Molekulargewicht |
182.20 g/mol |
IUPAC-Name |
4-(1,3-dioxolan-2-yl)-1,3-thiazole-2-carbonitrile |
InChI |
InChI=1S/C7H6N2O2S/c8-3-6-9-5(4-12-6)7-10-1-2-11-7/h4,7H,1-2H2 |
InChI-Schlüssel |
XMEMPWFFUABLQM-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(O1)C2=CSC(=N2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.